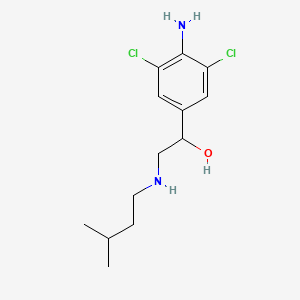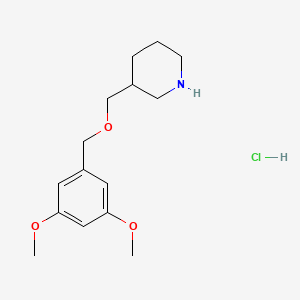
3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride is defined by its molecular formula, C15H24ClNO3. The exact structure would show how these atoms are arranged and bonded together, which is not provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride are not detailed in the available resources . Chemical reactions would depend on the conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride, such as melting point, boiling point, solubility, and stability, are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride serves as a critical intermediate in various chemical synthesis processes. Its utility is highlighted through its involvement in the practical generation of 3,5-dimethoxybenzyllithium, which finds application in the synthesis of 5-substituted-resorcinols. This organometallic compound, capable of being stored for extended periods, demonstrates versatility when reacted with different electrophiles, including alkyl halides and epoxides, underscoring its significance in creating natural and non-natural resorcinol derivatives (Azzena et al., 2003).
Photoreactivity and Protective Groups
The photoreactivity of compounds related to 3,5-dimethoxybenzyl derivatives has been extensively studied, revealing their potential in synthesizing photo-responsive molecules. For instance, substituted nitrobenzyl groups, linked to N-(4-hydroxy-3-methoxybenzyl)acetamide via ether or carbonate linkages, exhibit varying rates of photodecomposition, influenced by their structural characteristics. This behavior is crucial for designing molecules with desired photoreactivity, offering insights into the development of light-activated therapeutics and materials (Katritzky et al., 2003).
Environmental and Biodegradation Studies
The environmental relevance of 3,5-dimethoxybenzyl derivatives extends to their biodegradability, as demonstrated by studies on ether cleavage by extracellular fungal peroxygenases. These enzymes, secreted by litter-decay fungi, exhibit the capability to oxidize and cleave various significant ethers, pointing to their role in the natural decomposition of low molecular weight ethers. This finding is vital for understanding the biodegradation pathways of anthropogenic and natural ethers in ecosystems (Kinne et al., 2009).
Material Science and Polymer Chemistry
In material science, the structural properties of methoxy derivatives of benzyl bromide, closely related to 3,5-dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride, have been determined to understand their potential as building blocks for dendritic materials. The distinct structural differences between these compounds, despite minimal variations in their methoxy group configuration, provide valuable insights into the design and synthesis of advanced dendrimer materials with specific properties (Pan et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-17-14-6-13(7-15(8-14)18-2)11-19-10-12-4-3-5-16-9-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNEUHWHWEYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)

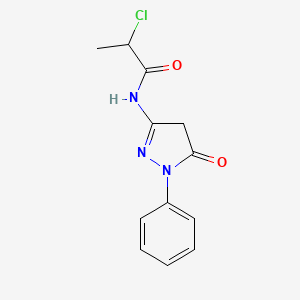
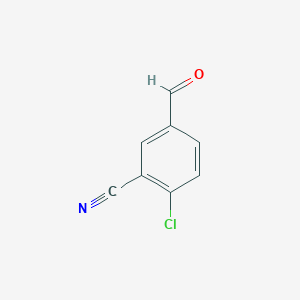

![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)
![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)

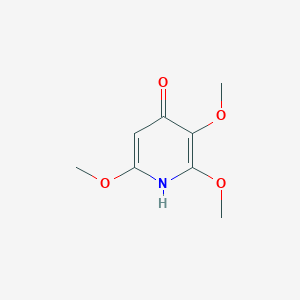
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)
